molecular formula C8H8N2O B1274900 2-Amino-4-methoxybenzonitrile CAS No. 38487-85-3

2-Amino-4-methoxybenzonitrile

Cat. No.: B1274900
CAS No.: 38487-85-3
M. Wt: 148.16 g/mol
InChI Key: AUCDLHDDGNGDHD-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzonitrile (AMBN) is a synthetic organic compound belonging to the family of benzonitriles. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Its structure consists of a benzene ring with a nitrile group and an amine group. AMBN is a versatile compound that can be used in a variety of applications, such as drug synthesis, biochemistry, and materials science.

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of 2-Amino-4-quinazolinones : A novel route for synthesizing substituted 2-amino-4-quinazolinones, starting from 2,6-difluoro-4-methoxybenzonitrile, has been described. This process involves substitution, hydrolysis, and condensation steps, leading to a range of o-fluorobenzoic acid derivatives and ultimately, 2-amino-4-quinazolinone derivatives (Fray et al., 2006).

Corrosion Inhibition

  • Inhibiting Corrosion in Metals : 2-Aminobenzene-1,3-dicarbonitriles derivatives, related to 2-Amino-4-methoxybenzonitrile, have been studied for their corrosion inhibition properties on metals like mild steel in acidic environments. These compounds show significant inhibition efficiency, which is supported by electrochemical and surface examinations (Verma et al., 2015).

Biological and Medicinal Applications

  • Biological Evaluation of Cr(III) Complexes : this compound serves as a starting material for synthesizing biologically active compounds. A study focused on synthesizing a Cr(III) complex containing 2-aminobenzonitrile and evaluating its antimicrobial and antioxidant activities. The complex showed moderate activity against bacteria, fungi, and larger antioxidant activity compared to free ligands (Govindharaju et al., 2019).

Material Science

  • Organic Crystal Engineering : Piperazine-2,5-diones derived from 2-amino-7-cyano-4-methoxyindan-2-carboxylic acid, a compound related to this compound, have been studied for crystal engineering. These compounds exhibit interesting hydrogen bonding behaviors with solvents like DMSO, influencing their crystalline properties (Jagadish et al., 2003).

Chemical Synthesis Techniques

  • Advancements in Chemical Synthesis : The compound has been utilized in various chemical syntheses, such as in the preparation of oligodeoxyribonucleotide using 3-methoxy-4-phenoxybenzoyl group for amino protection. This indicates its role in fine-tuning synthetic procedures for nucleic acid analogs (Mishra & Misra, 1986).

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 2-Amino-4-methoxybenzonitrile are not well-documented in the literature. This compound is a derivative of benzonitrile, which is a common structure in many pharmaceuticals and bioactive compounds. Without specific studies, it’s challenging to identify the exact targets and their roles .

Mode of Action

The mode of action of this compound is also not well-documented. As a benzonitrile derivative, it may interact with its targets through various mechanisms such as hydrogen bonding, hydrophobic interactions, or ionic interactions. The presence of the amino and methoxy groups could potentially influence the compound’s reactivity and binding affinity .

Biochemical Pathways

Benzonitrile derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also suggested to be an inhibitor of Cytochrome P450 enzymes 1A2 and 3A4, which are involved in drug metabolism .

Result of Action

As a benzonitrile derivative, it may have a variety of potential effects depending on its specific targets .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH and temperature can affect the compound’s stability and reactivity. Furthermore, the presence of other compounds can influence its action, either through competitive inhibition or synergistic effects .

Biochemical Analysis

Biochemical Properties

2-Amino-4-methoxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in condensation reactions with aldehydes to form Schiff bases

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. For example, it has been noted to participate in free radical reactions, which can influence cellular oxidative stress levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific storage conditions but may degrade over time, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is essential for determining safe and effective dosage ranges for research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .

Properties

IUPAC Name

2-amino-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCDLHDDGNGDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395538
Record name 2-amino-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38487-85-3
Record name 2-amino-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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